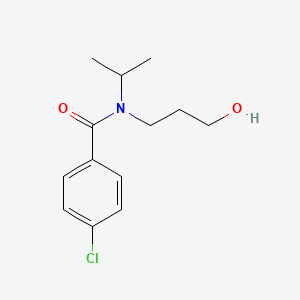
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CHIR-99021 and is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3).
Aplicaciones Científicas De Investigación
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in stem cell research. It has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). This compound has also been used in the differentiation of iPSCs into various cell types, including neurons, cardiomyocytes, and hepatocytes.
Mecanismo De Acción
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide is a potent inhibitor of GSK-3, a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. This compound binds to the ATP-binding site of GSK-3 and prevents its activity. This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which is essential for the maintenance of pluripotency and self-renewal of stem cells.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by this compound has several biochemical and physiological effects. It leads to the activation of the Wnt/β-catenin signaling pathway, which promotes the self-renewal and proliferation of stem cells. This compound also enhances the efficiency of reprogramming somatic cells into iPSCs and promotes the differentiation of iPSCs into various cell types. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide in lab experiments is its high potency and specificity for GSK-3 inhibition. This compound has also been shown to be stable in various cell culture conditions. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful optimization of the concentration and exposure time is essential for its safe use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide. One of the most significant areas of research is the optimization of its use in stem cell research. This includes the development of more efficient and safe protocols for the reprogramming and differentiation of iPSCs using this compound. Additionally, the potential applications of this compound in the treatment of neurodegenerative diseases and other disorders require further investigation. Finally, the development of new GSK-3 inhibitors based on the structure of this compound may lead to the discovery of more potent and specific inhibitors with potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide involves several steps. The first step is the reaction between 4-chlorobenzoic acid and 3-hydroxypropylamine to form 4-chloro-N-(3-hydroxypropyl)benzamide. The second step involves the reaction of the product obtained from the first step with isopropyl chloroformate to form this compound. The overall yield of this synthesis method is approximately 60%.
Propiedades
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)15(8-3-9-16)13(17)11-4-6-12(14)7-5-11/h4-7,10,16H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKAARHWPUBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)
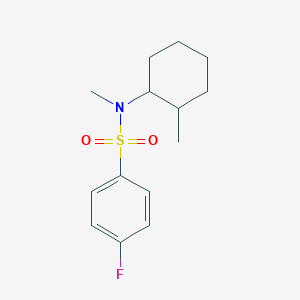
![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
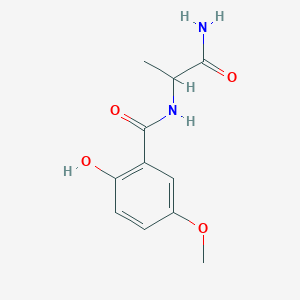

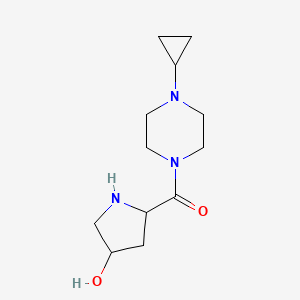
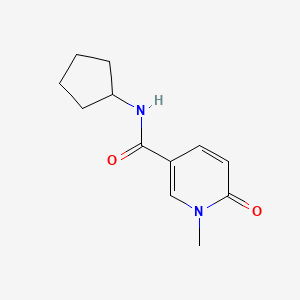

![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)